6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxy, methoxy, and benzoyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzaldehydes, which undergo condensation reactions to form the quinoline core. The reaction conditions usually require acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its aromatic properties.
4-methoxyquinoline: A derivative with a methoxy group, similar in structure but with different chemical properties.
Ethoxybenzoyl derivatives: Compounds with similar benzoyl substitutions, offering comparable reactivity.
Uniqueness
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-4-33-22-12-8-20(9-13-22)27(30)25-18-29(17-19-6-10-21(32-3)11-7-19)26-15-14-23(34-5-2)16-24(26)28(25)31/h6-16,18H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKJRRSALFQCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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